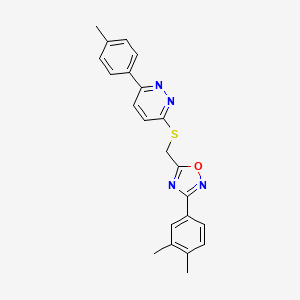

3-(3,4-二甲基苯基)-5-(((6-(对甲苯基)哒嗪-3-基)硫代)甲基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

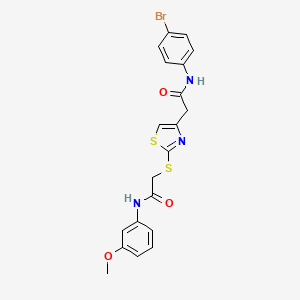

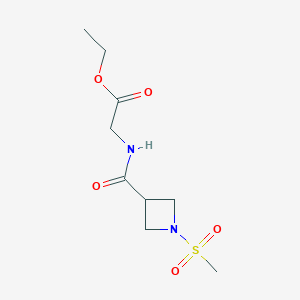

The compound 3-(3,4-Dimethylphenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a heterocyclic molecule that contains multiple functional groups, including an oxadiazole ring, a pyridazine ring, and a thioether linkage. The presence of these functional groups suggests that the compound could exhibit interesting chemical and biological properties, such as fungicidal activity or potential use in material science due to its structural features.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the reaction of an oxime with acetic anhydride followed by heterocyclization . Similarly, the synthesis of pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles is achieved through bioisosterism, indicating that the oxadiazole ring can be a bioisosteric analogue of the thiadiazole ring . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles, has been optimized and analyzed using computational methods. These studies reveal that the pyridazine and oxadiazole rings, along with the phenyl ring, are coplanar, which could influence the electronic and steric properties of the molecule . This information could be relevant for understanding the molecular structure of 3-(3,4-Dimethylphenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazoles can be quite diverse. For example, 5-(3 or 4-pyridyl)-1,3,4-oxadiazoles can react with amines and hydrazines to form various derivatives, indicating that the oxadiazole ring can participate in nucleophilic substitution reactions . Additionally, the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide can lead to the formation of 1,3,4-oxadiazole-2-thione derivatives, which can further react to form other heterocyclic compounds . These reactions could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles and related compounds are influenced by their molecular structure. For instance, the crystal density and stability of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides are determined by their molecular packing and intermolecular interactions . The thermodynamic properties, such as heat capacity, entropy, and enthalpy, of related oxadiazoles have been shown to have a functional relationship with temperature . These insights could be extrapolated to predict the properties of 3-(3,4-Dimethylphenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, which may have similar structural characteristics.

科学研究应用

杂环化学与化合物合成

杂环化合物,特别是那些含有1,2,4-恶二唑环的化合物,由于其有趣的化学性质,已被合成用于各种应用。例如,El-Sayed等人(2008 年)探索了单环和双环杂环衍生物(包括 1,2,4-恶二唑)的合成和表征,重点介绍了它们在材料科学和制药领域的进一步化学转化和应用的潜力(El-Sayed, Hegab, Tolan, & Abdel-Rahman, 2008)。

抗菌和抗真菌应用

含有 1,2,4-恶二唑部分的化合物显示出显着的抗菌和抗真菌活性。例如,Zou 等人(2002 年)对哒嗪酮取代的 1,3,4-恶二唑和噻二唑的研究表明了对小麦叶锈病的杀真菌活性,表明它们在农业应用中保护作物免受真菌病害的潜力(Zou, Lai, Jin, & Zhang, 2002)。

抗癌研究

1,2,4-恶二唑的结构部分已被纳入具有抗癌活性的化合物中。Redda 和 Gangapuram(2007 年)的一项研究合成了取代的 1,3,4-恶二唑基四氢吡啶作为抗癌剂,表明此类杂环化合物在开发新的癌症治疗方法中的潜力(Redda & Gangapuram, 2007)。

属性

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-14-4-7-17(8-5-14)19-10-11-21(25-24-19)28-13-20-23-22(26-27-20)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLGYLKOTQVCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2533171.png)

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)